Urea, N-(3,4-dichlorophenyl)-N'-ethyl- is a chemical compound characterized by the molecular formula and a molecular weight of approximately 219.09 g/mol. This compound features a urea moiety, which is a carbonyl group () flanked by two amine groups. Specifically, it includes a 3,4-dichlorophenyl group and an ethyl substituent attached to the nitrogen atoms of the urea structure. Its chemical structure can be represented as follows:
textCl Cl | | C6H4-N-C(=O)-N-C2H5 | H
This compound is notable for its potential applications in various fields, including agriculture and pharmaceuticals, due to its unique structural properties.
Research indicates that urea derivatives like N-(3,4-dichlorophenyl)-N'-ethyl- exhibit biological activity that may include herbicidal properties. Specifically, compounds with similar structures have been shown to inhibit photosynthesis in certain plant species by blocking electron transport chains . This inhibition can lead to reduced growth or death of target plants, making these compounds useful as herbicides.
The synthesis of Urea, N-(3,4-dichlorophenyl)-N'-ethyl- typically involves the following steps:
Urea, N-(3,4-dichlorophenyl)-N'-ethyl- has several applications:
Interaction studies have shown that urea derivatives can interact with various biological systems. For instance:
Several compounds share structural similarities with Urea, N-(3,4-dichlorophenyl)-N'-ethyl-. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(3,4-Dichlorophenyl)-1-methylurea | C9H10Cl2N2O | Known for its selective herbicidal activity |
| N,N'-Di(3,4-dichlorophenyl)urea | C13H8Cl4N2O | Exhibits stronger biological activity |
| 1-(3,4-Dichlorophenyl)-3-methylurea | C10H10Cl2N2O | Used in studies for photosynthetic inhibition |
The synthesis of phenylurea derivatives traces its origins to early 20th-century investigations into urea functionalization. Initial routes for N-(3,4-dichlorophenyl)-N'-ethylurea relied on stoichiometric reactions between 3,4-dichloroaniline and ethyl isocyanate under anhydrous conditions. This method, while effective, required stringent temperature control (0–5°C) to minimize side reactions such as oligomerization of the isocyanate intermediate.
A landmark advancement emerged with the adaptation of the Hofmann rearrangement, where 3,4-dichlorobenzamide was treated with bromine in alkaline media to generate the corresponding isocyanate in situ. Subsequent reaction with ethylamine yielded the target urea derivative with 68–72% efficiency. However, these early methods suffered from poor atom economy due to stoichiometric halogen consumption and the generation of ammonium bromide byproducts.
The 1950s saw the introduction of phosgene-mediated coupling, where 3,4-dichloroaniline was sequentially treated with phosgene and ethylamine. This two-step process achieved yields exceeding 85% but raised significant safety concerns due to phosgene's acute toxicity. By the 1970s, safer protocols utilizing N,N'-carbonyldiimidazole as a phosgene substitute gained prominence, enabling urea formation at ambient temperatures with comparable yields.
Quantitative structure-activity relationship models have been extensively developed to understand the herbicidal efficacy of phenylurea derivatives, including N-(3,4-dichlorophenyl)-N'-ethyl-urea [9]. These models demonstrate that photosystem II inhibition potency can be predicted through mathematical relationships incorporating molecular descriptors and physicochemical parameters [25]. The fundamental approach involves correlating observed biological activity with calculated molecular properties to establish predictive equations for herbicidal effectiveness [28].
Research has shown that urea derivatives with specific structural features exhibit enhanced photosystem II inhibitory activity through quantifiable relationships [9]. The concentration required for 50% inhibition of photosystem II electron transfer serves as the primary biological endpoint in these quantitative models [3]. Studies demonstrate that N-phenyl-N,N-disubstituted ureas follow predictable patterns where inhibitory efficiency correlates with specific molecular connectivity indices and steric parameters [9].
The development of robust quantitative models requires consideration of multiple molecular descriptors simultaneously [25]. Molecular connectivity indices, which describe the branching and complexity of molecular structures, have proven particularly valuable in predicting herbicidal activity [28]. These indices capture essential structural information that correlates with biological activity, enabling prediction of herbicidal potency for untested compounds within the same chemical class [25].
| Model Parameter | Correlation Coefficient | Standard Error | Statistical Significance |
|---|---|---|---|
| Molecular Connectivity Index | 0.87 | 0.12 | p < 0.001 |
| Electronic Descriptor | 0.76 | 0.18 | p < 0.01 |
| Steric Parameter | 0.69 | 0.22 | p < 0.05 |
| Combined Model | 0.92 | 0.08 | p < 0.001 |
Advanced quantitative models incorporate both electronic and steric descriptors to achieve superior predictive accuracy [26]. The most successful models combine molecular orbital properties with topological indices to capture both electronic effects and structural features that influence biological activity [32]. These hybrid approaches demonstrate improved correlation coefficients exceeding 0.90 when properly validated through cross-validation procedures [25].
The positioning of chlorine substituents on the phenyl ring significantly influences the herbicidal activity of phenylurea compounds through electronic effects [30]. The 3,4-dichlorophenyl substitution pattern in N-(3,4-dichlorophenyl)-N'-ethyl-urea represents an optimal configuration for photosystem II inhibition [15]. Chlorine atoms at these positions create specific electronic environments that enhance binding affinity to the target protein [16].
Electronic parameter calculations reveal that chlorine substituents exert both inductive and resonance effects on the aromatic system [30]. The 3,4-dichlorophenyl configuration generates distinct electronic properties characterized by electron withdrawal from the aromatic ring through inductive effects [30]. This electron withdrawal creates a more electrophilic aromatic system that favorably interacts with nucleophilic regions of the D1 protein binding site [8].
Comparative analysis of different chlorine substitution patterns demonstrates the superiority of the 3,4-arrangement for herbicidal activity [16]. Studies show that 3,4-dichlorophenylurea derivatives consistently exhibit higher inhibitory potency compared to alternative substitution patterns . The electronic effects of the 3,4-dichlorophenyl group optimize molecular interactions with the photosystem II binding site through enhanced electrostatic complementarity [8].
| Substitution Pattern | Electronic Parameter | Binding Affinity | Relative Activity |
|---|---|---|---|
| 3,4-Dichloro | σ = +0.71 | High | 100% |
| 2,4-Dichloro | σ = +0.65 | Moderate | 72% |
| 3,5-Dichloro | σ = +0.68 | Moderate | 78% |
| 2,3-Dichloro | σ = +0.63 | Low | 45% |
Molecular orbital calculations demonstrate that the 3,4-dichlorophenyl substitution creates favorable frontier molecular orbital energies for protein interaction [23]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are optimally positioned to facilitate electron transfer processes during binding [23]. These electronic properties contribute directly to the enhanced herbicidal potency observed with this specific substitution pattern [8].
The N-alkyl chain length in phenylurea herbicides represents a critical steric factor that influences both binding affinity and herbicidal activity [7]. The ethyl substitution in N-(3,4-dichlorophenyl)-N'-ethyl-urea provides optimal steric properties for photosystem II inhibition [19]. Research demonstrates that alkyl chain length significantly affects the ability of urea derivatives to access and bind to the D1 protein target site [21].
Steric hindrance analysis reveals that excessive alkyl chain length creates unfavorable interactions that reduce herbicidal potency [19]. Studies show that compounds with alkyl chains longer than propyl exhibit decreased activity due to steric clashes with the protein binding pocket [21]. The ethyl group represents an optimal balance between providing sufficient hydrophobic interaction and avoiding detrimental steric interference [31].
Molecular modeling studies demonstrate that the ethyl substituent adopts favorable conformations within the D1 protein binding site [38]. The ethyl group can orient itself to maximize hydrophobic contacts while minimizing steric clashes with surrounding amino acid residues [8]. This optimal positioning contributes to the enhanced binding affinity and biological activity observed with ethyl-substituted compounds [31].
| Alkyl Chain Length | Steric Parameter | Binding Efficiency | Relative Activity |
|---|---|---|---|
| Methyl | 0.52 | 85% | 78% |
| Ethyl | 1.02 | 100% | 100% |
| Propyl | 1.55 | 92% | 89% |
| Butyl | 2.13 | 68% | 52% |
The relationship between alkyl chain length and herbicidal activity follows a parabolic pattern with maximum activity occurring at intermediate chain lengths [31]. Self-aggregation studies of N-alkyl urea derivatives demonstrate that ethyl substitution provides optimal molecular properties for both solubility and biological activity [31]. The ethyl group enhances lipophilicity without creating excessive steric bulk that would impair protein binding [7].
The D1 protein of photosystem II serves as the primary molecular target for phenylurea herbicides, including N-(3,4-dichlorophenyl)-N'-ethyl-urea [6]. Molecular orbital interactions between the herbicide and specific amino acid residues within the D1 protein determine binding affinity and inhibitory potency [8]. These interactions involve both frontier molecular orbitals and localized orbital contributions that facilitate herbicide binding to the plastoquinone binding site [17].
Computational modeling reveals that N-(3,4-dichlorophenyl)-N'-ethyl-urea forms critical hydrogen bonds with histidine 215 and serine 264 residues of the D1 protein [8]. The carbonyl oxygen of the urea group serves as a hydrogen bond acceptor, interacting with the imidazole nitrogen of histidine 215 [38]. Additional hydrogen bonding occurs between the urea nitrogen atoms and the hydroxyl group of serine 264, stabilizing the herbicide-protein complex [38].
The molecular orbital analysis demonstrates that the highest occupied molecular orbital of the herbicide molecule exhibits significant overlap with complementary orbitals of the D1 protein [23]. This orbital overlap facilitates electron transfer processes that are essential for stable binding [17]. The lowest unoccupied molecular orbital energies of the herbicide are positioned to accept electron density from nucleophilic regions of the protein binding site [23].
| Interaction Type | Residue | Bond Distance (Å) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | His215 | 2.1 | -3.2 |
| Hydrogen Bond | Ser264 | 1.9 | -4.1 |
| Hydrophobic | Phe255 | 3.8 | -2.8 |
| Van der Waals | Met214 | 4.2 | -1.9 |
The binding mechanism involves displacement of the natural plastoquinone substrate through competitive inhibition [17]. Molecular dynamics simulations demonstrate that N-(3,4-dichlorophenyl)-N'-ethyl-urea adopts a binding conformation that effectively blocks the plastoquinone binding site [8]. The herbicide molecule forms a stable complex with the D1 protein through multiple non-covalent interactions that prevent normal electron transport processes [6].
Urea, N-(3,4-dichlorophenyl)-N'-ethyl-, commonly known as diuron, demonstrates highly specific binding characteristics at the QB plastoquinone binding site within Photosystem II [1] [2]. This herbicide acts as a competitive inhibitor by displacing the natural plastoquinone substrate from its binding niche in the D1 protein complex [3] [4].
The molecular binding mechanism involves critical hydrogen bond formation between the carbonyl group of the urea moiety and the ND1 atom of histidine-215 residue within the QB pocket [3] [5]. Molecular docking studies reveal that diuron exhibits the strongest binding affinity among photosystem II inhibitors, with a calculated solvation free energy of -2.2 kcal/mol and dissociation energy of 1.4 kcal/mol [5]. This superior binding capacity results from the optimal spatial arrangement of the 3,4-dichlorophenyl substituent, which positions the molecule for maximum van der Waals interactions with hydrophobic residues including methionine-214, leucine-218, phenylalanine-255, and leucine-271 [3] [5].
The competitive nature of this binding process becomes evident through kinetic analysis, where diuron demonstrates higher affinity for the QB site than the natural plastoquinone substrate [6]. This preferential binding effectively prevents plastoquinone from accessing its normal binding position, thereby blocking the essential electron transfer pathway from QA to QB [2] [7]. The selectivity of this interaction stems from the herbicide's ability to form multiple non-covalent interactions within the binding pocket while maintaining conformational stability [5].
| Herbicide Class | Binding Site | Binding Energy (kcal/mol) | QB Site Affinity | Electron Transport Inhibition |
|---|---|---|---|---|
| Phenyl-urea (Diuron) | His215 (hydrogen bond) | -2.2 | Highest | Complete blockade |
| Triazine (Metribuzin) | His215 (double H-bond) | -1.5 | High | Complete blockade |
| Phenyl-urea (Metobromuron) | Multiple orientations | -1.1 | Moderate | Partial inhibition |
| Benzothiadiazole (Bentazon) | Non-specific binding | -0.5 | Low | Minimal effect |
The inhibition of electron transport by urea, N-(3,4-dichlorophenyl)-N'-ethyl- occurs through systematic disruption of the photosynthetic electron transfer chain at the Photosystem II level [8] [7]. Under normal conditions, electrons flow from water through the oxygen-evolving complex to P680, then proceed via pheophytin to QA, subsequently transferring to QB, and finally to the plastoquinone pool [9].
Following diuron application, electron transfer proceeds normally until the QA to QB step, where the herbicide-bound QB site cannot accept electrons [10] [11]. This creates a bottleneck effect, causing electron accumulation at QA and preventing forward electron flow [11]. The kinetics of this disruption show that while initial electron arrival at QA occurs within 0.1-1 milliseconds under both normal and herbicide-treated conditions, the subsequent transfer to QB becomes severely inhibited, with reaction rates reduced by more than 90% [11] [12].
The disruption manifests as a complete cessation of QB reduction to QBH2, the doubly reduced and protonated form necessary for plastoquinone exchange [10] [12]. This blockade prevents the formation of the mobile plastoquinol carrier essential for electron transport to the cytochrome b6f complex [9]. Consequently, the entire linear electron flow pathway becomes non-functional, eliminating both ATP synthesis through photophosphorylation and NADPH production required for carbon fixation [1] [13].
Fluorescence kinetics reveal that photosystem II centers become increasingly quenched as QA remains in the reduced state, unable to transfer electrons forward [11] [14]. This leads to enhanced charge recombination between P680+ and QA-, promoting the formation of triplet chlorophyll states and subsequent singlet oxygen production [15] [14]. The accumulation of these reactive oxygen species contributes significantly to the herbicidal action by causing oxidative damage to photosynthetic components [15].
| Process Stage | Normal Rate (ms) | With DCMU (ms) | Kinetic Effect | Physiological Impact |
|---|---|---|---|---|
| Initial QB Binding | < 1 | Blocked | Competitive inhibition | Herbicide binding preference |
| Electron Arrival at QA | 0.1-1 | 0.1-1 | Unchanged | Normal light absorption |
| QA- to QB Electron Transfer | 100-500 | Severely inhibited | > 90% reduction | Electron accumulation at QA |
| QB- to QB2- Reduction | 200-800 | Completely blocked | Complete cessation | No ATP synthesis |
| QB2- Release/Exchange | 1000-5000 | No exchange | Stagnation | Metabolic shutdown |
The inhibition of photosynthetic electron transport by urea, N-(3,4-dichlorophenyl)-N'-ethyl- triggers cascading effects throughout plant secondary metabolism [16] [17]. The primary disruption occurs in the Calvin-Benson-Bassham cycle, where reduced ATP and NADPH availability severely limits carbon dioxide fixation capacity [18] [9]. This fundamental metabolic constraint propagates through interconnected biochemical pathways, affecting multiple aspects of plant cellular function [19] [17].
Chlorophyll biosynthesis experiences significant downregulation within 1-4 hours of herbicide exposure [16] [19]. The disrupted electron flow reduces the availability of reduced ferredoxin, which serves as an essential electron donor for chlorophyll synthesis enzymes [16]. This effect manifests as decreased expression of genes encoding light-harvesting complex proteins and components of the photosynthetic apparatus [16]. Parallel reductions occur in the synthesis of cytochrome b6f complex components and ferredoxin-NADP+ reductase [16].
Carotenoid metabolism demonstrates a compensatory response pattern, with enhanced production occurring 4-12 hours post-treatment [19] [17]. This upregulation represents a protective mechanism against the increased reactive oxygen species production resulting from impaired electron transport [17]. Zeaxanthin, lutein, and beta-carotene levels increase substantially as plants attempt to dissipate excess light energy and scavenge harmful radical species [20] [19].
Flavonoid biosynthesis shows complex temporal dynamics, with initial suppression followed by significant enhancement 12-24 hours after herbicide application [19] [17]. This delayed response reflects the activation of stress-responsive transcriptional programs that increase phenolic compound production as a protective measure [17]. The enhanced flavonoid synthesis serves multiple functions, including antioxidant activity and structural reinforcement of cellular components under oxidative stress [19].
Amino acid metabolism undergoes progressive alterations extending 1-3 days following treatment [16] [21]. The energy limitation imposed by reduced ATP synthesis affects transamination reactions and nitrogen assimilation pathways [16]. Specific amino acids involved in stress responses, such as proline and glycine betaine, may accumulate as osmotic protectants [21].
| Metabolic Pathway | Primary Effect | Mechanism | Time Course | Severity |
|---|---|---|---|---|
| Calvin-Benson-Bassham Cycle | Reduced CO2 fixation | Reduced ATP/NADPH availability | Immediate (< 1 hour) | Severe (80-95% reduction) |
| Chlorophyll Biosynthesis | Decreased synthesis | Disrupted electron flow | Rapid (1-4 hours) | Moderate (40-60% reduction) |
| Carotenoid Production | Compensatory increase | ROS scavenging response | Intermediate (4-12 hours) | Variable (0-30% change) |
| Flavonoid Synthesis | Enhanced production | Stress response activation | Delayed (12-24 hours) | Stimulated (20-50% increase) |
| Amino Acid Metabolism | Altered profiles | Energy limitation | Progressive (1-3 days) | Complex (mixed effects) |
The differential sensitivity between monocotyledonous and dicotyledonous plants to urea, N-(3,4-dichlorophenyl)-N'-ethyl- reflects fundamental differences in photosystem II structure and herbicide metabolism [22] [23]. Dicotyledonous species generally exhibit higher susceptibility to photosystem II inhibitors compared to monocotyledonous grasses, though significant variation exists within both groups [24] [25].
Monocotyledonous species demonstrate variable sensitivity patterns, with certain grass species showing evolved resistance mechanisms [24] [23]. Poa annua populations have developed resistance through valine-219 to isoleucine substitutions in the D1 protein, conferring resistance to diuron and metribuzin while maintaining sensitivity to other photosystem II inhibitors [23]. Lolium rigidum exhibits complex multiple resistance patterns involving both target-site and non-target-site mechanisms [24] [26].
The molecular basis for monocot resistance often involves specific amino acid substitutions in the QB binding region of the D1 protein [23] [26]. These mutations alter the three-dimensional structure of the herbicide binding pocket, reducing the affinity for urea-based compounds while preserving normal plastoquinone binding capacity [23]. The valine-219 to isoleucine change represents one of the most common resistance mutations in grass species, providing cross-resistance to multiple urea herbicides [23].
Dicotyledonous species typically show high sensitivity to urea, N-(3,4-dichlorophenyl)-N'-ethyl-, with broadleaf weeds being primary targets for selective herbicide applications [22] [27]. Common species such as Stellaria media, Taraxacum officinale, and various Amaranthus species demonstrate consistent susceptibility through standard D1 protein binding mechanisms [22] [27]. However, resistance has evolved in some dicot populations, particularly Amaranthus species, through serine-264 to glycine substitutions that provide triazine-specific resistance [24] [23].
Portulaca oleracea represents an interesting case among dicots, showing moderate sensitivity due to serine-264 to threonine substitutions that confer cross-resistance to both linuron and triazine herbicides [23]. This demonstrates that even within dicotyledonous species, diverse resistance mechanisms can evolve under appropriate selection pressure [26].
The selectivity basis for monocot versus dicot differential sensitivity involves multiple factors beyond target-site variations [22] [28]. Absorption rates, translocation patterns, and metabolic detoxification capabilities contribute to species-specific responses [22]. Monocots often exhibit reduced herbicide absorption through waxy cuticles and different leaf morphology compared to typical broadleaf species [22].
| Plant Type | Species Example | Sensitivity Level | Resistance Mechanism | Herbicide Response |
|---|---|---|---|---|
| Monocots - Grasses | Poa annua (Annual bluegrass) | Moderate to High | Val219→Ile substitution | Resistant to diuron, metribuzin |
| Monocots - Grasses | Lolium rigidum (Rigid ryegrass) | Variable | Multiple target-site mutations | Cross-resistance patterns |
| Dicots - Broadleaf | Amaranthus species (Pigweed) | High | Ser264→Gly substitution common | Triazine-specific resistance |
| Dicots - Broadleaf | Stellaria media (Common chickweed) | High | Standard D1 protein binding | Susceptible to urea herbicides |
| Dicots - Broadleaf | Taraxacum officinale (Dandelion) | High | Standard D1 protein binding | Susceptible to phenyl-urea compounds |
| Dicots - Broadleaf | Portulaca oleracea (Common purslane) | Moderate | Ser264→Thr substitution | Cross-resistance to linuron, triazines |